ethyl 2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate
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Overview
Description
The compound contains several functional groups including a benzodioxole, an imidazoquinazolinone, and a thioacetate group. The benzodioxole group is a type of aromatic ether that is often found in pharmaceuticals and natural products . The imidazoquinazolinone is a fused heterocyclic compound that could potentially have interesting biological activities . The thioacetate group is a type of sulfur-containing ester that could be involved in various chemical reactions.
Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, the functional groups present suggest that it could undergo a variety of reactions. For example, the thioacetate group could undergo hydrolysis to form a thiol and acetic acid. The imidazoquinazolinone ring could potentially participate in nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Biological Properties
Research has demonstrated the synthesis and investigation of biological properties of compounds with structures related to quinazolines, which are notable for their potential in inhibiting monoamine oxidase (MAO) activity and possessing antitumor activities. For instance, compounds synthesized from the interaction of certain dihydronaphthaline derivatives with isothiocyanates and subsequent reactions have shown to inhibit 5-HT deamination and exhibit moderate therapeutic effects against tumors in in vitro experiments (Markosyan et al., 2008). Similar studies have expanded this approach to synthesize derivatives with significant anti-MAO and antitumor activity (Markosyan et al., 2015).
Antibacterial and Antifungal Activity
The creation of novel quinolinone analogs has shown significant biological activity against standard strains of bacteria and fungi. This suggests these compounds' potential as a basis for developing new antimicrobial agents. Specific derivatives have been characterized and tested for their efficacy in inhibiting microbial growth, indicating the versatile applications of such chemical structures in pharmaceutical research (ANISETTI & Reddy, 2012).
Anticancer Activity
Investigations into the anticancer activity of related compounds, particularly those involving the synthesis and study of quinazolinone derivatives, have highlighted their potential in chemotherapeutic applications. Some synthesized compounds have shown promising results in docking studies and binding conformation analyses against various cancer cell lines, suggesting their potential as chemotherapeutic agents (Laxminarayana et al., 2021).
Green Synthesis and Environmental Considerations
Research also includes the green synthesis of related chemical structures, emphasizing environmentally friendly and efficient methods. These studies not only contribute to the development of potential therapeutic agents but also highlight the importance of sustainable chemical synthesis approaches in modern research (El-Badry et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been reported to targetmicrotubules and their component protein, tubulin . Tubulin is a critical component of the cell’s cytoskeleton and plays a vital role in cell division .
Mode of Action
They achieve this by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
The compound likely affects the cell cycle and apoptosis pathways . In the cell cycle, it may cause arrest at the S phase . In the apoptosis pathway, it may induce programmed cell death . The exact biochemical pathways and their downstream effects need further investigation.
Result of Action
The compound’s action results in cell cycle arrest and the induction of apoptosis . This can lead to a decrease in the proliferation of cancer cells, thereby exhibiting anticancer activity .
Properties
IUPAC Name |
ethyl 2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6S/c1-2-32-21(30)12-35-24-27-16-6-4-3-5-15(16)22-26-17(23(31)28(22)24)10-20(29)25-11-14-7-8-18-19(9-14)34-13-33-18/h3-9,17H,2,10-13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSYXKDOBZNVIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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